molecular formula C20H16F2N2O3 B3981719 2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione

Cat. No.: B3981719
M. Wt: 370.3 g/mol
InChI Key: QPIKKZMINLRBKA-UHFFFAOYSA-N
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Description

2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a naphthalene core substituted with a 3,5-difluoroanilino group and a morpholine ring, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Nitration: The nitration of naphthalene to form 1-nitronaphthalene.

    Reduction: Reduction of 1-nitronaphthalene to 1-naphthylamine.

    Coupling: Coupling of 1-naphthylamine with 3,5-difluoroaniline under suitable conditions to form the intermediate.

    Cyclization: Cyclization of the intermediate with morpholine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atoms in the anilino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted anilino derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential as an anticancer agent, given its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or nucleic acids, altering their function. The presence of the morpholine ring and difluoroanilino group can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: A precursor in the synthesis of the target compound.

    2,5-Difluoroaniline: Another fluorinated aniline derivative with similar reactivity.

    4-Fluoroaniline: A simpler fluorinated aniline used in various chemical syntheses.

Uniqueness

2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione stands out due to its combination of a naphthalene core, difluoroanilino group, and morpholine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(3,5-difluoroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O3/c21-12-9-13(22)11-14(10-12)23-17-18(24-5-7-27-8-6-24)20(26)16-4-2-1-3-15(16)19(17)25/h1-4,9-11,23H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIKKZMINLRBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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